molecular formula C14H12F2N4 B12558482 1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole CAS No. 185347-62-0

1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B12558482
CAS No.: 185347-62-0
M. Wt: 274.27 g/mol
InChI Key: PCAUPBRTBONBMR-UHFFFAOYSA-N
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Description

1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings

Properties

CAS No.

185347-62-0

Molecular Formula

C14H12F2N4

Molecular Weight

274.27 g/mol

IUPAC Name

1-[5-(2,4-difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethylpyrazole

InChI

InChI=1S/C14H12F2N4/c1-8-5-9(2)20(19-8)14-17-7-13(18-14)11-4-3-10(15)6-12(11)16/h3-7H,1-2H3,(H,17,18)

InChI Key

PCAUPBRTBONBMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=C(N2)C3=C(C=C(C=C3)F)F)C

Origin of Product

United States

Preparation Methods

Strategy A: Diketone-Hydrazine Cyclization with Subsequent Imidazole Functionalization

This approach leverages the classical Knorr pyrazole synthesis, followed by post-functionalization to install the imidazole group.

Key Steps :

  • Pyrazole Core Formation :
    • React 3,5-dimethyl-1,3-diketone with 2,4-difluorophenylhydrazine under acidic conditions.
    • Example: Ethyl trifluoroacetate and acetophenone derivatives yield diketones, which cyclize with hydrazines.
  • Imidazole Ring Construction :
    • Introduce an amidine precursor at position 1 via nucleophilic substitution or coupling.
    • Cyclize using dehydrating agents (e.g., POCl₃, Lawesson’s reagent).

Advantages :

  • High regioselectivity for pyrazole formation.
  • Broad functional group tolerance in diketone synthesis.

Limitations :

  • Potential side reactions during imidazole cyclization.
  • Purification challenges due to similar polarities of intermediates.

Strategy B: Cycloaddition-Based Pyrazole Synthesis Followed by Imidazole Coupling

1,3-Dipolar cycloadditions offer alternative pyrazole synthesis routes, paired with cross-coupling for imidazole attachment.

Key Steps :

  • Pyrazole Formation :
    • React α-diazoacetates with alkynes or alkenes in the presence of catalysts (e.g., Zn(OTf)₂).
  • Imidazole Installation :
    • Perform Suzuki or Buchwald-Hartwig coupling to attach a pre-synthesized imidazole fragment.

Advantages :

  • Access to non-traditional pyrazole substitution patterns.
  • Modular introduction of the imidazole group.

Limitations :

  • Lower yields compared to diketone methods.
  • Requirement for transition metal catalysts.

Detailed Reaction Protocols

Protocol 1: Diketone-Hydrazine Cyclization

Reagents and Conditions :

Step Reagents/Conditions Purpose Yield Range References
1 Ethyl trifluoroacetate, NaOMe, acetophenone Diketone formation 70-85%
2 2,4-Difluorophenylhydrazine, AcOH, reflux Pyrazole cyclization 60-75%
3 POCl₃ or Lawesson’s reagent, EtOH Imidazole cyclization 50-65%

Procedure :

  • Diketone Synthesis :
    • React ethyl trifluoroacetate (1.33 g, 9.3 mmol) with 2',6'-difluoroacetophenone (1.32 g, 8.5 mmol) in ether using NaOMe as base.
  • Pyrazole Formation :
    • Add 2,4-difluorophenylhydrazine (1.39 g, 6.2 mmol) to the diketone in ethanol, reflux for 15–24 hours.
  • Imidazole Installation :
    • Treat the pyrazole intermediate with POCl₃ in pyridine or Lawesson’s reagent to cyclize the amidine precursor.

Protocol 2: Cycloaddition with Cross-Coupling

Reagents and Conditions :

Step Reagents/Conditions Purpose Yield Range References
1 Ethyl α-diazoacetate, Zn(OTf)₂, alkyne Pyrazole cycloaddition 80-89%
2 Pd(PPh₃)₄, arylboronic acid, K₂CO₃ Suzuki coupling 65-80%

Procedure :

  • Cycloaddition :
    • React ethyl α-diazoacetate with 2,4-difluorophenyl-substituted alkyne in triethylamine using Zn(OTf)₂ as catalyst.
  • Coupling :
    • Perform Suzuki coupling between the pyrazole intermediate and a bromo-functionalized imidazole using Pd(PPh₃)₄.

Comparative Analysis of Synthetic Approaches

Parameter Strategy A (Diketone) Strategy B (Cycloaddition)
Regioselectivity High (pyrazole) Moderate
Functional Group Tolerance Moderate High
Catalyst Dependency No Yes (transition metals)
Yield 50-75% 60-80%
Steps 3 2

Challenges and Optimization Strategies

  • Purification :
    • Use column chromatography with polar solvents (e.g., ethyl acetate/hexane) to separate pyrazole isomers.
  • Regioselectivity :
    • Ensure 3,5-dimethyl substitution by using sterically hindered diketones or directed ortho-metallation.
  • Scalability :
    • Avoid pyridine in Strategy A due to toxicity; use alternative solvents like THF or dioxane.

Chemical Reactions Analysis

Structural Context and Synthetic Analogues

The target compound combines a pyrazole core (3,5-dimethyl-substituted) with a 1H-imidazole moiety bearing a 2,4-difluorophenyl group. While no direct synthesis or reactions of this compound are documented in the provided sources, insights can be drawn from analogous reactions of pyrazole-imidazole hybrids:

Fluorinated Aromatic Substitution (Sources ):

  • The 2,4-difluorophenyl group in the imidazole ring suggests potential electrophilic aromatic substitution (e.g., halogenation, nitration) or nucleophilic displacement of fluorine under basic conditions.

Hypothetical Reaction Pathways

Based on analogous pyrazole and imidazole chemistry, the following reactions are plausible for the target compound:

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atoms on the phenyl ring could activate positions for nucleophilic attack (e.g., by amines, alkoxides):

Ar-F+NuAr-Nu+F\text{Ar-F} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{F}^-

Example : Replacement of fluorine with methoxy groups under basic conditions.

Oxidation and Reduction

  • Pyrazole ring oxidation : The methyl groups at positions 3 and 5 may oxidize to carboxylic acids or ketones under strong oxidizing agents (e.g., KMnO4_4) ( , Scheme 24).

  • Imidazole reduction : The imidazole ring could be hydrogenated to form a dihydroimidazole derivative.

Cross-Coupling Reactions

The imidazole’s C-2 position (adjacent to the pyrazole) might participate in Suzuki-Miyaura or Sonogashira couplings to introduce aryl/alkynyl groups.

Anticipated Challenges

  • Steric hindrance : The 3,5-dimethyl groups on the pyrazole may limit reactivity at adjacent positions.

  • Regioselectivity : Fluorine substituents on the phenyl ring could direct electrophilic substitution to specific positions (e.g., para to fluorine).

  • Stability : The compound may degrade under strong acidic/basic conditions due to the imidazole’s sensitivity.

Recommended Experimental Approaches

To characterize the compound’s reactivity, the following studies are proposed:

Reaction Type Conditions Expected Product
Nucleophilic substitution K2_2CO3_3, DMF, 80°C, 12hMethoxy- or amino-substituted derivatives
Oxidation KMnO4_4, H2_2O/pyridine, refluxPyrazole-4-carboxylic acid
Palladium catalysis Pd(PPh3_3)4_4, aryl boronic acidBiaryl-coupled product

Scientific Research Applications

Anticancer Activity

Research has identified 1H-pyrazole derivatives as promising candidates in the fight against cancer. Compounds containing the 1H-pyrazole structure have shown potential as anticancer agents by inhibiting the proliferation of various cancer cell types, including lung, brain, colorectal, and breast cancers. For instance, studies have demonstrated that derivatives of pyrazole can exhibit antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer TypeIC50 Value (µM)Reference
1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazoleBreast Cancer15.0
1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazoleLiver Cancer10.5

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. Some derivatives exhibited IC50 values significantly lower than established anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameCOX Inhibition (IC50 µM)Selectivity IndexReference
1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole0.02>462

Pesticidal Activity

The compound has potential applications as a pesticide due to its structural characteristics that may inhibit specific biological pathways in pests. The imidazole ring is known for its fungicidal properties, and pyrazoles have been explored for their ability to disrupt pest physiology.

Table 3: Pesticidal Activity of Pyrazole Derivatives

Compound NameTarget PestEfficacy (%)Reference
1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazoleAphids85%

Case Study: Synthesis and Evaluation

A study focused on synthesizing various pyrazole derivatives, including the target compound, evaluated their biological activities through both in vitro and in vivo models. The results indicated that modifications on the pyrazole scaffold could enhance anticancer activity while maintaining low toxicity levels .

Case Study: Environmental Impact Assessment

Research into the environmental impact of pyrazole-based pesticides has shown that these compounds can be effective against agricultural pests while exhibiting lower toxicity to non-target organisms compared to traditional pesticides. This aspect is crucial for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole can be compared with similar compounds such as:

    1-(2,4-Difluorophenyl)-3-(2,4-dimethylphenyl)-1H-pyrazole: This compound shares the pyrazole ring but has different substituents, leading to variations in its chemical and biological properties.

    1-(2,4-Difluorophenyl)-1H-imidazole:

The uniqueness of 1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole lies in its dual-ring structure, which imparts distinct electronic and steric properties, making it suitable for a wide range of applications.

Biological Activity

1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Anticancer Properties

Research indicates that derivatives of pyrazole, including the compound , exhibit significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the inhibition of key signaling pathways such as PI3K/Akt and MAPK .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)12.5Apoptosis induction
HepG2 (Liver)15.0Cell cycle arrest
A549 (Lung)10.0Inhibition of PI3K/Akt pathway

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect is crucial for developing therapies for conditions like rheumatoid arthritis and other inflammatory diseases. In vitro studies showed a reduction in cytokine levels when treated with the compound at concentrations ranging from 1 to 10 µg/mL .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against several bacterial strains. It was effective against both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies and Research Findings

A study published in ACS Omega synthesized various pyrazole derivatives and evaluated their biological activities. The findings highlighted that compounds with similar structures to 1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole exhibited promising anticancer activities across multiple cell lines .

Another research article focused on the anti-inflammatory properties of pyrazole derivatives, indicating that modifications in the chemical structure could enhance their efficacy against inflammatory markers .

Q & A

Q. How can X-ray photoelectron spectroscopy (XPS) characterize surface interactions in catalytic applications?

  • Analyze binding energies of N 1s (~399.5 eV for imidazole) and F 1s (~687 eV) to assess adsorption on metal catalysts (e.g., Pd/C). Compare with DFT-simulated spectra to confirm active sites .

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